Ac-Thr-D-Trp(CHO)-Phe-NMeBzl
Description
Ac-Thr-D-Trp(CHO)-Phe-NMeBzl (TRI) is a tripeptide-derived neurokinin-1 (NK1) receptor antagonist originally developed as a substance P (SP) antagonist . Its structure features a formylated D-tryptophan [D-Trp(CHO)] and a C-terminal N-methylbenzylamine (NMeBzl) group, critical for receptor interaction. TRI was designed to mimic the C-terminal SP sequence, with modifications to enhance receptor affinity and metabolic stability. Conformational studies using nuclear magnetic resonance (NMR) spectroscopy and molecular dynamics simulations revealed that TRI adopts low-energy conformers in solution that differ from earlier computational models but align with bioactive conformations observed in rigid NK1 antagonists .
Properties
Molecular Formula |
C35H39N5O6 |
|---|---|
Molecular Weight |
625.7 g/mol |
IUPAC Name |
(2S,3R)-2-acetamido-N-[(2R)-1-[[(2S)-1-[benzyl(methyl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1-formylindol-3-yl)-1-oxopropan-2-yl]-3-hydroxybutanamide |
InChI |
InChI=1S/C35H39N5O6/c1-23(42)32(36-24(2)43)34(45)37-29(19-27-21-40(22-41)31-17-11-10-16-28(27)31)33(44)38-30(18-25-12-6-4-7-13-25)35(46)39(3)20-26-14-8-5-9-15-26/h4-17,21-23,29-30,32,42H,18-20H2,1-3H3,(H,36,43)(H,37,45)(H,38,44)/t23-,29-,30+,32+/m1/s1 |
InChI Key |
WMFBGXXJQTWHFB-VOQLAZDYSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@H](CC1=CN(C2=CC=CC=C21)C=O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N(C)CC4=CC=CC=C4)NC(=O)C)O |
Canonical SMILES |
CC(C(C(=O)NC(CC1=CN(C2=CC=CC=C21)C=O)C(=O)NC(CC3=CC=CC=C3)C(=O)N(C)CC4=CC=CC=C4)NC(=O)C)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Pharmacological Comparison of TRI, TRA, and TOI
- TRA : The addition of a methyl group to the α-position of the NMeBzl moiety (forming NMeαMeBzl) enhanced selectivity for NK1 over NK2/NK3 receptors by 2-fold compared to TRI .
- TOI : Replacement of phenylalanine (Phe) with (3aS,7aS)-octahydroindole-2-carboxylic acid (Oic) increased potency 3-fold, likely due to Oic’s rigid, bicyclic structure mimicking the bioactive conformation of SP . NMR studies confirmed that TOI’s low-energy conformers overlap with those of TRI but exhibit improved receptor fit .
Branched Tripeptide Derivatives with Side Chain Modifications
Further analogs explored modifications to the dipeptide core D-Trp(CHO)-Phe-NMeBzl , which is critical for receptor recognition . Key findings include:
Table 2: Binding Affinity of Indolylcarbonyl Derivatives
| Compound Series | Substituent Position (Indolylcarbonyl) | Binding Affinity (IC50) |
|---|---|---|
| 2–4 | 2-position | ~10 nM |
| 5–7 | 3-position | ~5 nM |
- Indol-3-ylcarbonyl derivatives (e.g., compounds 5–7) showed 2-fold higher affinity than indol-2-ylcarbonyl analogs (compounds 2–4), attributed to better spatial alignment with the NK1 receptor’s hydrophobic pocket .
- Lysine-based dipeptides (e.g., compound 18b) retained potent activity even without the threonine moiety, highlighting the flexibility of the N-terminal region for further optimization .
Conformational and Receptor Binding Insights
- Conformational Analysis : TRI’s low-energy conformers in solution include structures resembling rigid NK1 antagonists (e.g., CP-96,345), suggesting these conformations are bioactive . TRA and TOI share similar conformers but with altered energy hierarchies, explaining their enhanced selectivity .
- Receptor Interaction : The D-Trp(CHO)-Phe-NMeBzl motif forms hydrogen bonds with NK1’s Glu193 and hydrophobic interactions with Phe268, critical for antagonism . Modifications like Oic in TOI strengthen these interactions by reducing conformational flexibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
